2,3-O-Isopropylidene-L-apiose

CAS No.:

Cat. No.: VC17977740

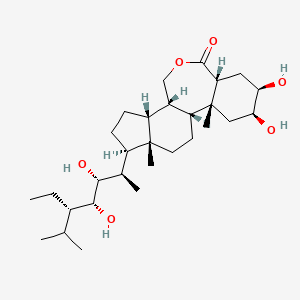

Molecular Formula: C29H50O6

Molecular Weight: 494.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C29H50O6 |

|---|---|

| Molecular Weight | 494.7 g/mol |

| IUPAC Name | (1R,2R,4S,5R,7R,11S,12R,15R,16S)-15-[(2R,3R,4R,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |

| Standard InChI | InChI=1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3/t16-,17+,18+,19-,20-,21-,22+,23-,24+,25-,26-,28-,29-/m1/s1 |

| Standard InChI Key | HJIKODJJEORHMZ-SPCHQUQBSA-N |

| Isomeric SMILES | CC[C@H]([C@H]([C@@H]([C@H](C)[C@H]1CC[C@H]2[C@@]1(CC[C@@H]3[C@H]2COC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)C(C)C |

| Canonical SMILES | CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |

Introduction

Structural Characteristics and Molecular Identity

2,3-O-Isopropylidene-L-apiose belongs to the class of acetal-protected carbohydrates, with the molecular formula C₈H₁₄O₅ and a molecular weight of 190.195 g/mol. The IUPAC name, 5,5-bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde, reflects its bicyclic structure, which combines a dioxolane ring (formed by the isopropylidene group) with a hydroxymethyl-substituted carbaldehyde moiety. The compound’s stereochemistry is defined by the L-configuration of the apiose backbone, a feature critical for its biological activity and synthetic applications.

Spectroscopic and Chromatographic Data

The structural elucidation of 2,3-O-Isopropylidene-L-apiose relies on advanced spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the acetal protons (δ 1.30–1.45 ppm for the methyl groups) and the aldehyde proton (δ 9.65 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 190.195, consistent with its molecular formula. Chromatographic analyses, including thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), are employed to assess purity, with retention times standardized against known carbohydrate derivatives .

Table 1: Key Physicochemical Properties of 2,3-O-Isopropylidene-L-apiose

| Property | Value |

|---|---|

| CAS No. | 70147-51-2 |

| Molecular Formula | C₈H₁₄O₅ |

| Molecular Weight | 190.195 g/mol |

| IUPAC Name | 5,5-bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |

| SMILES | CC1(OC(C(O1)(CO)CO)C=O)C |

| InChI Key | ZVQSVKAGUSGKGI-UHFFFAOYSA-N |

Synthetic Methodologies and Optimization

The synthesis of 2,3-O-Isopropylidene-L-apiose involves the selective protection of L-apiose’s hydroxyl groups using acetone under acidic conditions. This reaction proceeds via the formation of a cyclic acetal, shielding the 2,3-hydroxyls from undesired side reactions during subsequent glycosylation or functionalization steps.

Reaction Mechanism and Conditions

The acetalization of L-apiose is catalyzed by protic acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), typically at temperatures between 0°C and 25°C. The stoichiometric ratio of acetone to L-apiose is critical, with excess acetone driving the reaction to completion while minimizing byproducts like over-acetylated derivatives. Post-synthesis, the product is purified via recrystallization or column chromatography, yielding a purity of ≥95%.

Table 2: Optimal Synthetic Conditions for Acetal Protection

| Parameter | Optimal Value |

|---|---|

| Catalyst | H₂SO₄ (0.1–0.5 M) |

| Temperature | 0–25°C |

| Aceton:L-apiose Ratio | 5:1 |

| Reaction Time | 4–6 hours |

Stereochemical Control and Challenges

Applications in Carbohydrate Chemistry and Drug Development

2,3-O-Isopropylidene-L-apiose’s primary utility lies in its role as a synthetic intermediate for constructing biologically active glycosides. Its protected hydroxyl groups enable selective glycosylation at the C4 and C5 positions, facilitating the assembly of oligosaccharides with defined stereochemistry.

Glycosylation Strategies

Recent work highlights the compound’s use in stereoselective glycosylation reactions. For example, activation with N-iodosuccinimide (NIS) and triflic acid (TfOH) generates reactive oxocarbenium intermediates, which nucleophiles attack to form α- or β-glycosidic bonds . The choice of protecting groups at C4 (e.g., benzyl ethers) directs the anomeric outcome, enabling the synthesis of structurally diverse apiose-containing oligomers .

Recent Advances and Research Findings

Periodate Oxidation Studies

Periodate cleavage of apiose derivatives provides insights into their stereoelectronic environment. In apiin (a natural apiose-containing glycoside), oxidation with 2.3 equivalents of NaIO₄ selectively cleaves the C2–C3 bond, releasing formaldehyde and confirming the cis relationship between these hydroxyl groups . This reactivity underpins strategies for mapping carbohydrate epitopes in glycoprotein interactions .

Computational Modeling

Challenges and Future Directions

Despite its utility, the synthesis and application of 2,3-O-Isopropylidene-L-apiose face challenges:

-

Scalability: Acid-catalyzed acetalization struggles with side reactions at industrial scales. Transitioning to enzymatic catalysis or solid acid catalysts (e.g., zeolites) may improve efficiency.

-

Stereochemical Complexity: Achieving high enantiomeric purity requires advanced chiral resolution techniques, such as simulated moving bed (SMB) chromatography .

-

Stability: The acetal group is prone to hydrolysis under acidic or aqueous conditions, necessitating anhydrous handling during synthesis.

Future research should focus on enzyme-mediated protection strategies and the development of apiose-based glycoconjugate vaccines. Advances in cryo-electron microscopy (cryo-EM) could further illuminate the structural basis of apiose-protein interactions, accelerating drug discovery efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume